molecular formula C20H28N4O3 B2983335 3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid CAS No. 2055839-74-0

3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid

Cat. No.: B2983335
CAS No.: 2055839-74-0
M. Wt: 372.469
InChI Key: YGRSBHYHAVGBPG-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid (CAS 2055839-74-0) is a high-purity synthetic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C20H28N4O3 and a molecular weight of 372.46 g/mol, this complex molecule features a hybrid structure that incorporates several pharmaceutically relevant motifs . The compound's core contains a benzyl-imidazole group, a scaffold widely recognized as a privileged structure in drug design . The benzimidazole/imidazole moiety is a known structural isostere of naturally occurring nucleotides, which allows its derivatives to interact effectively with various biopolymers in living systems, including enzymes, proteins, and receptors . This molecular framework is found in numerous compounds with a wide array of documented pharmacological activities, including anticancer, antimicrobial, and antifungal properties . The molecule is further functionalized with a diethylamino propanamido side chain, which can influence its physicochemical properties and potential bioactivity. This combination of structural features makes it a valuable chemical entity for researchers investigating new therapeutic agents, particularly in the development of enzyme inhibitors or receptor ligands. Strict storage conditions of sealed in dry, at 2-8°C are recommended to ensure long-term stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1-benzylimidazol-4-yl)-2-[3-(diethylamino)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-3-23(4-2)11-10-19(25)22-18(20(26)27)12-17-14-24(15-21-17)13-16-8-6-5-7-9-16/h5-9,14-15,18H,3-4,10-13H2,1-2H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRSBHYHAVGBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of new functional groups, such as halides or alkyl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound shares core features with other imidazole-containing amino acid derivatives. Key analogs and their differences are outlined below:

Table 1: Structural Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid Benzyl (imidazole), diethylamino-propanamido C₂₁H₂₇N₅O₃ 397.48 High lipophilicity; potential CNS activity due to diethylamino group
(S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-4-yl)propanoic acid (7) Methyl (imidazole), aminopropanamido C₁₀H₁₆N₄O₃ 240.26 Lower steric bulk; antioxidant properties (linked to carnosine analogs)
(S)-2-((S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid Dual imidazole rings, aminoacetamido C₁₄H₁₉N₇O₄ 349.35 Enhanced chelation capacity; possible enzyme inhibition
4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid Benzimidazole, dihydroxyphenyl-pyrazole C₁₉H₁₆N₄O₄ 364.36 Planar aromatic system; potential anticancer activity

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Compound 7 () Benzimidazole Derivative ()
LogP (Predicted) ~3.5 ~0.8 ~3.0
Water Solubility Low Moderate Low
pKa (Carboxylic Acid) ~4.2 ~3.9 ~4.5

Biological Activity

3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H23N3O4C_{18}H_{23}N_3O_4 and a molecular weight of 345.4 g/mol. Its structure features an imidazole ring, which is known for its biological significance, particularly in drug design.

Antibacterial Activity

Research indicates that compounds containing imidazole moieties often exhibit antibacterial properties. A study evaluating various imidazole derivatives found that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.010Pseudomonas aeruginosa

Antifungal Activity

The antifungal activity of the compound was assessed against various strains, including Candida albicans and Fusarium oxysporum. The MIC values for these strains were reported to be between 16.69 to 78.23 µM, indicating moderate antifungal efficacy .

Table 2: Antifungal Activity Against Selected Strains

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Anticancer Activity

In vitro studies have shown that the compound may also possess anticancer properties, particularly through the inhibition of specific cancer cell lines that rely on mitotic kinesins for survival. For instance, a novel derivative demonstrated micromolar inhibition of HSET (KIFC1), a protein critical for centrosome clustering in cancer cells . This suggests a potential mechanism by which the compound could induce multipolar spindle formation leading to cell death.

Case Study: Inhibition of HSET in Cancer Cells
In a study involving centrosome-amplified human cancer cells treated with the compound, researchers observed an increase in multipolarity (21%) without significant effects on non-cancerous cell lines . This highlights the selective nature of the compound's action on cancer cells.

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